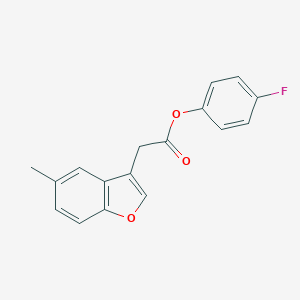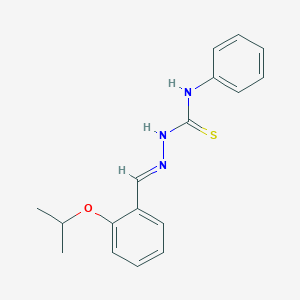![molecular formula C13H20N2O3S B241403 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide, also known as MPSP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells.
Mecanismo De Acción
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide inhibits the activity of CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH, which can inhibit tumor cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and neuroprotective effects. This compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide in lab experiments is its specificity for CAIX. This allows for targeted inhibition of CAIX activity without affecting other carbonic anhydrase enzymes. However, one limitation is that this compound has relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide research. One area of interest is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
Métodos De Síntesis
The synthesis of 2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-methyl-2-propanol in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization to obtain a high purity product.
Aplicaciones Científicas De Investigación
2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential as a cancer treatment. CAIX is overexpressed in many types of cancer, including breast, lung, and ovarian cancer, and is associated with poor prognosis and increased tumor aggressiveness. This compound has been shown to inhibit CAIX activity, leading to decreased tumor growth and metastasis in preclinical models.
Propiedades
Fórmula molecular |
C13H20N2O3S |
|---|---|
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(propylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-4-9-14-19(17,18)12-7-5-11(6-8-12)15-13(16)10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16) |
Clave InChI |
AZMWJGZSNNGKDS-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
SMILES canónico |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
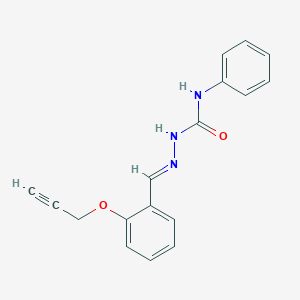
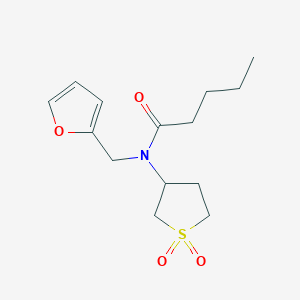
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
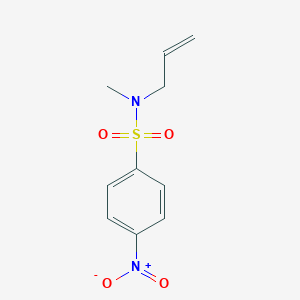
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
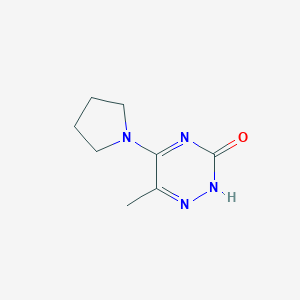
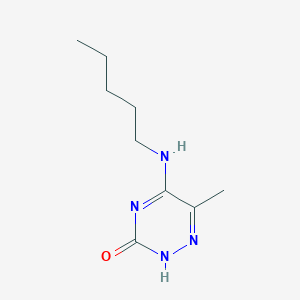
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
